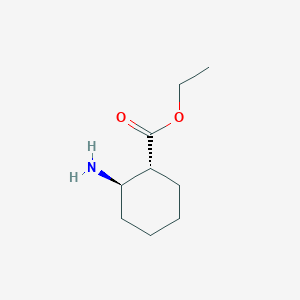

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate

描述

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral bicyclic β-amino acid derivative characterized by a cyclohexane ring substituted with an ethyl ester group at position 1 and an amino group at position 2. Its stereochemistry (1R,2R) confers distinct physicochemical properties, including optical activity and conformational stability, which are critical for applications in asymmetric synthesis, pharmaceuticals, and catalysis. For example, ethyl (1R,2S)-2-aminocyclohexanecarboxylate exhibits an optical rotation of [α]²⁵ = −11.13 (c 0.20 EtOH) , highlighting the sensitivity of chiral properties to stereochemical configuration.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate typically involves the cyclopropanation of alkenes followed by various functional group transformations. One common method involves the use of chiral rhodium catalysts to achieve enantioselective synthesis. The process may include steps such as alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and cyclopropanation under the action of diazo compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products

Oxidation: Imines or oximes.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

科学研究应用

Organic Synthesis

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is widely used as a chiral building block in organic synthesis. It enables the creation of complex molecules with specific stereochemical configurations, which are essential for the development of pharmaceuticals.

- Synthesis Pathways : The compound can be synthesized through various methods including cyclopropanation and alkylation reactions. Chiral catalysts often facilitate these processes to achieve high enantiomeric purity.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter pathways, making it a candidate for treating neurological disorders.

- Drug Development : It serves as a precursor in the synthesis of novel drugs targeting specific biological receptors due to its structural similarity to naturally occurring amino acids.

Biochemical Assays

The compound has been investigated for its role as a ligand in biochemical assays:

- Enzyme Inhibition Studies : this compound can inhibit certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Gelation Properties

Recent studies have highlighted the gelation capabilities of this compound:

- Gelling Agent : It has been shown to act as an effective gelling agent in various organic solvents. For instance, it forms stable gels in hexane at low concentrations, demonstrating its utility in materials science .

Case Study 1: Enzyme Inhibition

A study examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity by binding to the active site, suggesting potential applications in drug design aimed at metabolic disorders.

Case Study 2: Gelation Studies

In another investigation focusing on gelation properties, researchers tested this compound across various solvents. The compound exhibited superior gelling abilities compared to other similar compounds, establishing it as a leading candidate for applications requiring gel formation .

作用机制

The mechanism of action of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Stereochemical Variants

The stereochemistry of amino-cyclohexanecarboxylates significantly influences their optical and biological activity:

Key Findings :

- The (1R,2S) configuration in cyclohexane derivatives results in higher optical rotation magnitudes compared to smaller rings (e.g., cyclopentane) .

- Stereochemical purity (e.g., 95% in methyl (1R,2R) analogs) is critical for reproducibility in synthetic applications .

Ester Group Modifications

Replacing the ethyl ester with methyl or other groups alters solubility, stability, and reactivity:

Key Findings :

- Methyl esters (e.g., 209.68 g/mol) are often stabilized as hydrochloride salts for enhanced shelf life .

- Unsaturated analogs (e.g., cycloheptene derivatives) exhibit lower molecular weights and require refrigerated storage .

Ring Size and Saturation Effects

Varying the ring size or introducing unsaturation impacts conformational flexibility and applications:

Key Findings :

- Larger rings (e.g., cycloheptane) exhibit reduced optical activity due to increased conformational freedom .

- Unsaturated rings (e.g., cycloheptene) are leveraged in drug synthesis for their planar rigidity .

Bicyclic and Functionalized Derivatives

Bicyclic structures and additional functional groups expand utility in medicinal chemistry:

Key Findings :

生物活性

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Chirality : The (1R,2R) configuration plays a crucial role in its biological interactions.

The compound's structure allows it to mimic naturally occurring amino acids, which facilitates its interaction with various biological receptors.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, thereby modulating biochemical pathways critical for various physiological processes.

- Receptor Binding : Its chiral nature enables it to bind selectively to certain receptors, influencing neurotransmitter release and activity within the nervous system.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Neurotransmitter Modulation : Studies suggest that this compound may act as a modulator of neurotransmitter systems, which could have implications for treating neurological disorders.

- Gelling Agent : this compound has demonstrated significant gelation abilities in various organic solvents, indicating potential applications in drug delivery systems and materials science .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate | Different stereochemistry | May exhibit different biological activity |

| Ethyl 2-amino-cyclohexene-1-carboxylate | Similar cyclohexene structure | More unsaturated; potential for different reactivity |

| 4-Aminobutyric acid | Linear structure | Different functional group; GABA analog |

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Neuropharmacological Studies : Research has indicated that this compound can influence neurotransmitter pathways, suggesting potential applications in treating conditions such as anxiety or depression.

- Gelation Properties : A study highlighted its effectiveness as a gelling agent in hexane, outperforming other compounds in terms of minimal gelation concentration. This property could be harnessed in developing advanced materials for pharmaceutical applications .

- Enzymatic Interactions : Investigations into its role as an enzyme inhibitor have shown promise in modulating metabolic pathways. The specific enzymes targeted by this compound are still under investigation but are believed to play roles in various disease states.

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate with stereochemical control?

Stereochemical control in synthesis often employs asymmetric hydrogenation or chiral auxiliary-mediated reactions. For example, the Diels-Alder reaction of ethyl (E)-3-nitroacrylate with furan derivatives can yield enantiomerically enriched cyclohexane scaffolds, which are subsequently functionalized via reductive amination to introduce the amino group . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization. Evidence from related bicyclic compounds highlights the importance of chiral catalysts like Ru-BINAP complexes for asymmetric reductions .

Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), with UV detection at 210–230 nm for amine derivatives .

- NMR Spectroscopy : H and C NMR coupled with NOESY experiments confirm stereochemistry by analyzing coupling constants and spatial interactions (e.g., transannular NOEs in cyclohexane rings) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally related cyclopropane and cyclohexane derivatives .

Advanced Research Questions

Q. How can researchers reconcile contradictions in enantiomeric excess (ee) observed across different synthetic routes?

Discrepancies in ee often arise from competing reaction pathways or catalyst deactivation. For instance:

- Catalyst Selectivity : Palladium-catalyzed amination may favor one enantiomer under specific ligand environments (e.g., Josiphos ligands), while enzymatic resolution (using lipases) might invert selectivity .

- Reaction Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediates to identify racemization events during prolonged reaction times .

- Statistical Analysis : Multivariate regression models (e.g., PLS) correlate ee with variables like pH, temperature, and catalyst loading to optimize conditions .

Q. How does the compound’s hygroscopicity affect experimental reproducibility, and what mitigation strategies are recommended?

Hygroscopicity can alter reaction kinetics and purity. Best practices include:

- Anhydrous Conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., acylations).

- Lyophilization : Freeze-drying post-synthesis ensures consistent solid-state stability .

- Karl Fischer Titration : Monitors residual water content in batches to standardize experimental setups .

Q. Notes on Evidence

属性

IUPAC Name |

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245110 | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-61-9 | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。